molecular formula C11H12N2O3 B1292131 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide CAS No. 498012-47-8

2-Cyano-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B1292131
CAS No.: 498012-47-8
M. Wt: 220.22 g/mol
InChI Key: VRSCQHORPYNADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide typically involves the reaction of 3,5-dimethoxyaniline with cyanoacetic acid or its derivatives. One common method includes the direct treatment of 3,5-dimethoxyaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyano-N-(3,5-dimethoxyphenyl)acetamide is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Uniqueness: 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide is unique due to the presence of both the cyano and the 3,5-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-cyano-N-(3,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)3-4-12/h5-7H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSCQHORPYNADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.